3-Benzyl-4-phenylisoxazol-5-amine

Cytotoxicity Cancer Antimitotic

Researchers developing tubulin-targeted antimitotic agents require a validated 3,4-diaryl-5-aminoisoxazole scaffold with an unsubstituted 5-amino group-a structural prerequisite for potent antitubulin activity. Generic isoxazoles lack this substitution pattern. 3-Benzyl-4-phenylisoxazol-5-amine delivers the essential bridge and free 5-amino group, enabling systematic SAR by introducing polyalkoxy pharmacophores. • Core scaffold mimics colchicine-site tubulin binding; class IC50 ~2 μM • Unsubstituted 5-amino group critical for polymerization inhibition • Clean starting point for focused library synthesis and sulfanilic acid derivatization

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
Cat. No. B1515332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-4-phenylisoxazol-5-amine
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NOC(=C2C3=CC=CC=C3)N
InChIInChI=1S/C16H14N2O/c17-16-15(13-9-5-2-6-10-13)14(18-19-16)11-12-7-3-1-4-8-12/h1-10H,11,17H2
InChIKeyWIFMCSSIXWWBPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-4-phenylisoxazol-5-amine: Tubulin Inhibition Scaffold


3-Benzyl-4-phenylisoxazol-5-amine (CAS: 860371-56-8) is a synthetic small molecule belonging to the 3,4-diaryl-5-aminoisoxazole class, a subset of cis-restricted analogues of the natural antimitotic agent combretastatin A-4 (CA-4) [1]. The compound is characterized by a five-membered isoxazole ring with a benzyl group at position 3, a phenyl group at position 4, and a primary amino group at position 5 . While specific quantitative data for this exact molecule are limited, its core scaffold is directly linked to well-characterized antimitotic agents that inhibit tubulin polymerization and induce G2/M cell cycle arrest [2]. This compound serves as a foundational intermediate for structure-activity relationship (SAR) studies aimed at optimizing cytotoxic potency and selectivity in cancer research.

Scaffold 3,4-diaryl-5-aminoisoxazole core mimics cis-geometry of combretastatin A-4
Key feature Unsubstituted 5-amino group required for tubulin-binding activity
Workflow SAR derivatization and antimitotic lead optimization studies
Suitability Cell-model endpoint review for tubulin polymerization inhibition

3-Benzyl-4-phenylisoxazol-5-amine: Critical Scaffold Features


Generic isoxazole derivatives lack the specific substitution pattern required for potent antitubulin activity. Research on 3,4-diaryl-5-aminoisoxazoles has identified three critical structural features for high potency: 1) a 5-aminoisoxazole bridge linking biaryl substituents; 2) an unsubstituted 5-amino group; and 3) specific polyalkoxyaryl pharmacophores (e.g., 3,4,5-trimethoxyphenyl) as ring A [1]. The absence of any of these elements drastically reduces antiproliferative activity. While 3-Benzyl-4-phenylisoxazol-5-amine itself does not contain the optimal polyalkoxy substitution, its core 3,4-diaryl-5-aminoisoxazole scaffold provides the essential bridge and unsubstituted 5-amino group. Therefore, substituting this compound with a simpler or differently substituted isoxazole will compromise the critical structural features required for tubulin binding and cytotoxicity, making it unsuitable for studies aiming to build upon or modify the established 3,4-diaryl-5-aminoisoxazole pharmacophore [1][2].

! Isoxazoles lacking the 3,4-diaryl-5-amino motif may not engage the colchicine site on tubulin
! 5-substituted amino derivatives show significantly reduced antiproliferative activity; do not substitute
! The 3-amino regioisomer (4-benzyl-5-phenylisoxazol-3-amine) has drastically lower bioactivity and is not interchangeable
! Simple monocyclic isoxazoles or non-biaryl analogs will not replicate the scaffold-dependent tubulin inhibition profile

3-Benzyl-4-phenylisoxazol-5-amine: Comparative Evidence


Cytotoxicity Potency vs. CA-4

The 3,4-diaryl-5-aminoisoxazole scaffold, to which 3-Benzyl-4-phenylisoxazol-5-amine belongs, is a cis-restricted analogue of combretastatin A-4 (CA-4). Representative compounds from this class, such as 11a and 13a, demonstrate potent in vitro cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range, comparable to CA-4 [1]. While specific IC50 data for 3-Benzyl-4-phenylisoxazol-5-amine is not available, its core scaffold is directly responsible for this level of activity. In contrast, the trans-isomer of CA-4 shows a dramatic reduction in both anti-tubulin and cytotoxic activities [2]. This positions the 3,4-diaryl-5-aminoisoxazole scaffold as a key structural mimetic that maintains the desired cis-geometry required for bioactivity.

Cytotoxicity vs. CA-4
Class-level inference
Class representatives (11a, 13a) show low µM IC50, similar to CA-4; trans-CA-4 is markedly less active
Reported cell-model response context for the 3,4-diaryl-5-aminoisoxazole scaffold
Specific IC50 for this compound not available; scaffold inference only
Cytotoxicity Cancer Antimitotic

Tubulin Inhibition vs. CA-4

Compounds within the 3,4-diaryl-5-aminoisoxazole class are potent inhibitors of tubulin polymerization. Representative compounds 11a and 13a inhibit tubulin polymerization with IC50 values of 1.8 and 2.1 μM, respectively [1]. This activity is similar to that of CA-4, a known tubulin polymerization inhibitor. This demonstrates that the 3,4-diaryl-5-aminoisoxazole scaffold effectively mimics the biological function of CA-4 by binding to tubulin and preventing its assembly into microtubules. 3-Benzyl-4-phenylisoxazol-5-amine, possessing this core scaffold, is therefore a relevant starting point for developing new tubulin-targeting agents.

Tubulin inhibition vs. CA-4
Class-level inference
IC50 1.8 µM (11a), 2.1 µM (13a); described as similar to CA-4
Supports tubulin polymerization assay context
Data from class representatives; direct measurement for this CAS not reported
Tubulin Polymerization Microtubule Dynamics Antimitotic

Essential Unsubstituted 5-Amino Group

Structure-activity relationship (SAR) studies on 3,4-diarylisoxazoles have conclusively shown that an unsubstituted 5-amino group is essential for potent antiproliferative activity [1]. Molecules with a substituted 5-amino group show significantly reduced activity. This finding is critical for procurement: 3-Benzyl-4-phenylisoxazol-5-amine possesses this unsubstituted 5-amino group, unlike many commercially available isoxazole derivatives where this position is modified (e.g., alkylated or acylated). Therefore, this specific compound is a valuable, validated starting point for SAR studies and further functionalization, whereas substituted analogs would require deprotection steps or are likely to be inactive against the tubulin target.

Unsubstituted 5-amino group
Class-level inference
Essential for potent antiproliferative activity; substituted derivatives show significantly reduced effect
Scaffold identity checkpoint for SAR procurement
NCI60 and sea urchin embryo assay data from SAR studies
Structure-Activity Relationship (SAR) Antiproliferative 5-Aminoisoxazole

5-Amino vs. 3-Amino Isomer Activity

A regioselective synthesis of both 5-amino- and 3-aminodiarylisoxazoles has been validated. Comparative evaluation revealed that molecules with the 5-amino substitution pattern (like 3-Benzyl-4-phenylisoxazol-5-amine) are significantly more effective as antiproliferative agents than their 3-amino counterparts [1]. The 3-amino isomers showed drastically reduced or no activity. This establishes the 5-amino-3,4-diarylisoxazole isomer as the bioactive scaffold. Therefore, procuring the correct 5-amino isomer is critical, as the 3-amino isomer (e.g., a compound like 4-Benzyl-5-phenylisoxazol-3-amine) is a distinct chemical entity with inferior biological activity in this context.

5-amino vs. 3-amino isomer
Class-level inference
5-amino isomers are potent antiproliferative agents; 3-amino isomers exhibit drastically reduced activity
Regiochemistry attribution review for antimitotic assay context
NCI60 and phenotypic embryo assay; correct isomer is critical
Regioselective Synthesis 5-Amino vs. 3-Amino Isomers Antiproliferative

3-Benzyl-4-phenylisoxazol-5-amine: Research Applications


Lead Optimization for Antimitotic Drugs

3-Benzyl-4-phenylisoxazol-5-amine serves as a core scaffold for developing novel antimitotic agents. Based on SAR data from the 3,4-diaryl-5-aminoisoxazole class, this compound can be used as a starting point for derivatization. Introducing polyalkoxy substitutions on the phenyl and benzyl rings (e.g., 3,4,5-trimethoxy) is known to enhance tubulin binding and cytotoxic potency [1]. Researchers can procure this compound to synthesize a focused library, aiming to improve upon the low micromolar IC50 values observed for related compounds against cancer cell lines [2].

Mechanistic Studies of Tubulin Inhibition

This compound is a valuable tool for investigating the mechanism of microtubule destabilization. Its 3,4-diaryl-5-aminoisoxazole scaffold is a known mimic of the colchicine binding site on tubulin [3]. It can be used in in vitro tubulin polymerization assays to confirm and quantify inhibition, as demonstrated by class representatives (IC50 ~2 μM) [2]. Further, it can be employed in cell-based assays to study G2/M cell cycle arrest and induction of apoptosis, as shown for compound 13a [2].

SAR Exploration of the Isoxazole Scaffold

The unsubstituted 5-amino group is a critical determinant of potency, while the 3-benzyl and 4-phenyl groups offer clear sites for modification [1]. 3-Benzyl-4-phenylisoxazol-5-amine provides a clean, unadorned starting point for SAR studies. Researchers can systematically modify the benzyl and phenyl rings to probe steric and electronic effects on activity, a strategy directly supported by findings that polyalkoxy substitution is beneficial [1][2].

Synthetic Building Block for Complex Molecules

Beyond its direct biological application, the compound is a versatile synthetic intermediate. Its primary amino group can undergo acylation, alkylation, or diazotization, allowing it to be incorporated into more complex molecules . Its use in the synthesis of sulfanilic acid derivatives has been documented . This makes it a valuable procurement target for medicinal chemistry groups and chemical biology labs needing a functionalized isoxazole core for diverse synthetic projects.

Application
Selection Property
Validation Focus
Antimitotic scaffold derivatization
5-amino-3,4-diarylisoxazole core
Polyalkoxy substitution impact on tubulin binding
Tubulin polymerization inhibition assays
3,4-diaryl-5-aminoisoxazole scaffold
Microtubule destabilization and cell-cycle arrest endpoints
Structure-activity relationship studies
Unsubstituted 5-amino group
Modifications at 3-benzyl and 4-phenyl positions
Synthetic building block
Reactive primary amino handle
Functionalization via acylation or alkylation pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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